

Physical and chemical characteristics of 6,7-Dimethyl-1-tetralone

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Compound of Interest

Compound Name: 6,7-Dimethyl-1-tetralone

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An In-Depth Technical Guide to **6,7-Dimethyl-1-tetralone**: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Tetralone Scaffold

Within the landscape of medicinal chemistry and organic synthesis, the α -tetralone scaffold represents a privileged structure, serving as a foundational building block for a diverse array of natural products and pharmacologically active molecules.^{[1][2]} **6,7-Dimethyl-1-tetralone** (CAS No. 19550-57-3), a specific derivative of this class, embodies the versatility and strategic importance of this bicyclic ketone.^[3] Its unique arrangement of a benzene ring fused to a cyclohexanone ring, further functionalized with two methyl groups, provides a synthetically tractable framework for developing complex molecular architectures.^[3]

This guide offers a comprehensive technical overview of **6,7-Dimethyl-1-tetralone** for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical characteristics, explore its synthesis and chemical reactivity, detail its analytical characterization, and illuminate its applications as a key intermediate in the synthesis of high-value compounds, particularly in the pursuit of novel therapeutics.^{[3][4]}

PART 1: Physicochemical and Structural Characteristics

6,7-Dimethyl-1-tetralone is an organic compound typically appearing as a white to off-white crystalline powder.^{[3][5]} Its structural identity and fundamental properties are crucial for its handling, reaction setup, and analytical identification.

Core Properties Summary

The essential physical and chemical data for **6,7-Dimethyl-1-tetralone** are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 19550-57-3 | [3] [5] |
| Molecular Formula | C ₁₂ H ₁₄ O | [3] [6] |
| Molecular Weight | 174.24 g/mol | [6] [7] |
| IUPAC Name | 6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | [7] |
| Synonyms | 3,4-Dihydro-6,7-dimethyl-1(2H)-naphthalenone | [5] [6] |
| Appearance | White to almost white crystalline powder | [3] [5] |
| Melting Point | 46.0 to 50.0 °C | [6] [7] |
| Boiling Point | 130 °C at 2 mmHg | [6] [7] |
| Purity | Typically >98.0% (by GC) | [5] |
| SMILES | Cc1cc2CCCC(=O)c2cc1C | [3] |
| InChI Key | CVKLXAQUJMXVMC-UHFFFAOYSA-N | [7] |

Structural Elucidation

The molecule consists of a naphthalene core that is partially hydrogenated, creating a tetralone ring system. The ketone functional group is located at the C1 position, and two methyl groups are substituted at the C6 and C7 positions on the aromatic ring. This substitution pattern

significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for specific drug targets.[\[3\]](#)[\[4\]](#)

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of **6,7-Dimethyl-1-tetralone** stems from the reactivity of its core structure, particularly the ketone and the adjacent α -methylene group.[\[8\]](#)

General Synthetic Approach: Friedel-Crafts Acylation

A common and powerful method for constructing the tetralone ring system is through an intramolecular Friedel-Crafts acylation. This process typically involves a precursor γ -arylbutyric acid which, in the presence of a strong acid catalyst (e.g., polyphosphoric acid or H_2SO_4), cyclizes to form the six-membered ketone ring.

Caption: Intramolecular Friedel-Crafts acylation for tetralone synthesis.

Key Chemical Reactions

The reactivity of **6,7-Dimethyl-1-tetralone** is dominated by its ketone and the adjacent α -protons.

- Reduction of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol (6,7-Dimethyl-1-tetralol) using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). This transformation is fundamental for creating chiral centers and is often a key step in the synthesis of more complex molecules.[\[8\]](#)[\[9\]](#)
- α -Functionalization: The methylene group at the C2 position (α to the carbonyl) is activated and can be deprotonated by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups such as alkyl, halogen, or nitro groups.[\[8\]](#)[\[10\]](#) This reactivity is crucial for building molecular diversity from the tetralone scaffold.
- Condensation Reactions: The active α -methylene group can participate in base-catalyzed aldol or Claisen-Schmidt condensation reactions with aldehydes or ketones to form α,β -unsaturated ketone derivatives.[\[11\]](#)[\[12\]](#) These products are valuable intermediates for further synthetic transformations.

- Arylation: Modern cross-coupling methods, such as Ruthenium-catalyzed arylation using boronic acids, can introduce aryl groups at specific positions, further expanding the structural complexity of derivatives.[9]

PART 3: Analytical Characterization Workflow

Confirming the identity, purity, and structure of **6,7-Dimethyl-1-tetralone** requires a multi-technique analytical approach. Each method provides a unique piece of structural information.

Caption: Standard analytical workflow for **6,7-Dimethyl-1-tetralone**.

Step-by-Step Analytical Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify key functional groups.
- Methodology:
 - Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a transparent disk.
 - Alternatively, dissolve the sample in a suitable solvent like chloroform (CHCl_3) and analyze it in a liquid cell.
 - Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Expected Peaks:
 - $\sim 2950\text{-}2850 \text{ cm}^{-1}$: C-H stretching from the aliphatic CH_2 and CH_3 groups.
 - $\sim 1680 \text{ cm}^{-1}$: A strong, sharp absorption characteristic of the conjugated $\text{C}=\text{O}$ (ketone) stretch.
 - $\sim 1610, 1500 \text{ cm}^{-1}$: $\text{C}=\text{C}$ stretching vibrations from the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed carbon-hydrogen framework.

- Methodology:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Expected ^1H NMR Signals (in CDCl_3):
 - $\sim 7.5\text{-}7.0$ ppm: Two singlets corresponding to the two aromatic protons (at C5 and C8).
 - ~ 2.9 ppm: A triplet for the two protons at C4 (benzylic, adjacent to the aromatic ring).
 - ~ 2.6 ppm: A triplet for the two protons at C2 (α to the carbonyl).
 - ~ 2.3 ppm: Two singlets for the six protons of the two methyl groups at C6 and C7.
 - ~ 2.1 ppm: A multiplet for the two protons at C3, coupled to both C2 and C4 protons.
- Expected ^{13}C NMR Signals (in CDCl_3):
 - ~ 198 ppm: The carbonyl carbon (C1).
 - $\sim 140\text{-}125$ ppm: Signals for the aromatic carbons.
 - $\sim 40\text{-}20$ ppm: Signals for the aliphatic carbons (C2, C3, C4) and the methyl carbons.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
 - Use an ionization technique such as Electron Ionization (EI).
- Expected Result:

- The molecular ion peak (M^+) should appear at an m/z value corresponding to the molecular weight of the compound, approximately 174.1.[6][7]

PART 4: Applications in Research and Drug Development

The tetralone scaffold is a cornerstone in the development of therapeutics.[1][13] **6,7-Dimethyl-1-tetralone**, in particular, serves as a crucial intermediate for compounds targeting the central nervous system.

Monoamine Oxidase (MAO) Inhibitors

Substituted α -tetralones have been extensively investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are critical targets for treating neurodegenerative disorders like Parkinson's disease and psychiatric conditions such as depression.[1][4] Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring, such as the methyl groups in **6,7-Dimethyl-1-tetralone**, can fine-tune the potency and selectivity for the MAO-B isoform.[4][14] The synthesis of these inhibitors often begins with the tetralone core, which is then elaborated with various functional groups to optimize binding to the enzyme's active site.[4]

Scaffold for Anticancer and Anti-inflammatory Agents

The rigid, bicyclic structure of tetralone is an attractive starting point for designing agents that target other biological pathways. Derivatives have shown promise as antiproliferative agents against various cancer cell lines and as scaffolds for developing novel anti-inflammatory drugs.[1][13] The ability to functionalize both the aromatic and aliphatic rings allows for the creation of large libraries of compounds for high-throughput screening.

PART 5: Safety and Handling

Proper handling of **6,7-Dimethyl-1-tetralone** is essential in a laboratory setting.

- Hazard Identification: The compound is classified as harmful if swallowed.[6]
- Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][16]

- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]
- Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[15]

Conclusion

6,7-Dimethyl-1-tetralone is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward analytical characterization make it a reliable building block. Its demonstrated utility in the synthesis of potent MAO inhibitors and other biologically active molecules underscores its continued importance in drug discovery and development.[1] [4] This guide provides the foundational knowledge necessary for researchers to confidently and effectively utilize this versatile scaffold in their scientific pursuits.

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